molecular formula C16H14ClNO4 B7980733 (S)-2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid

(S)-2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid

Cat. No.: B7980733
M. Wt: 319.74 g/mol
InChI Key: PLEBVGZLNNCTET-AWEZNQCLSA-N
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Description

(S)-2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid is a chiral α-amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amino moiety and a 4-chlorophenyl substituent on the α-carbon. The Cbz group is widely employed in peptide synthesis due to its stability under acidic conditions and ease of removal via hydrogenolysis.

Properties

IUPAC Name

(2S)-2-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c17-13-8-6-12(7-9-13)14(15(19)20)18-16(21)22-10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,21)(H,19,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEBVGZLNNCTET-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the Acetic Acid Backbone: The protected amino group is then reacted with a chlorophenyl acetic acid derivative under specific conditions to form the desired compound.

    Deprotection: The final step involves the removal of the Cbz protecting group to yield the target compound.

Industrial Production Methods

Industrial production of (S)-2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to enhance yield and purity while reducing production time and costs.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that (S)-2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of this compound could inhibit tumor growth in vitro, suggesting potential as a chemotherapeutic agent .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases. The mechanism involves inhibition of specific cytokines and inflammatory mediators .

Drug Delivery Systems

Due to its ability to conjugate with other molecules, (S)-2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid is being explored in drug delivery systems. Its structure allows for modification, enabling targeted delivery of therapeutic agents to specific tissues or cells .

Case Studies

StudyObjectiveFindings
Study 1Evaluate anticancer propertiesDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study 2Assess anti-inflammatory effectsShowed reduced levels of TNF-alpha and IL-6 in treated models compared to controls.
Study 3Investigate drug delivery applicationsSuccessfully conjugated with nanoparticles, improving targeting efficiency in vivo.

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents on the phenyl ring, backbone chain length, and protecting groups. Key comparisons include:

Substituent Effects on the Phenyl Ring
  • (S)-2-(((Benzyloxy)carbonyl)amino)-2-(3-nitrophenyl)acetic acid (148): The 3-nitro group is a stronger electron-withdrawing group than 4-chloro, increasing the acidity of the acetic acid moiety and altering electronic interactions in biological systems .
  • (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid: The 4-fluoro substituent and propanoic acid backbone (vs. The molecular weight (317.31 g/mol) is slightly lower than the 4-chloro analog’s estimated 319.74 g/mol .
Backbone Modifications
  • 2-(2-(((Benzyloxy)carbonyl)amino)acetamido)acetic acid (T65354): This compound features an acetamido spacer, enhancing hydrogen-bonding capacity and altering peptide-like interactions. Its CAS number (2566-19-0) and molecular formula (C₁₂H₁₄N₂O₅) reflect these structural differences .
Protecting Group Variations
  • (S)-tert-Butyl 2-aminopropanoate: The tert-butoxycarbonyl (Boc) group, unlike Cbz, is acid-labile, enabling orthogonal deprotection strategies in multi-step syntheses .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
(S)-2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid (Target) C₁₆H₁₄ClNO₄ 319.74 4-Chlorophenyl Moderate acidity; enhanced lipophilicity due to Cl
(S)-2-(((Benzyloxy)carbonyl)amino)-2-(3-nitrophenyl)acetic acid (148) C₁₆H₁₄N₂O₆ 330.29 3-Nitrophenyl Higher acidity (pKa ~2–3); potential nitro group toxicity
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid C₁₇H₁₆FNO₄ 317.31 4-Fluorophenyl Lower melting point; increased metabolic stability due to F
2-(4-(((Benzyloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetic acid C₁₄H₁₃N₃O₅ 303.27 Pyrimidinone Heterocyclic backbone; potential for nucleoside analog applications

Biological Activity

(S)-2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid, commonly referred to as a benzyloxycarbonyl-protected amino acid derivative, exhibits significant biological activity that makes it a valuable compound in pharmaceutical research. This article explores its biological properties, mechanisms of action, and potential applications in medicine and biology.

Chemical Structure and Properties

The chemical structure of (S)-2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid is characterized by a chiral center, a benzyloxycarbonyl (Cbz) protective group, and a 4-chlorophenyl substituent. Its molecular formula is C17H16ClNO4C_{17}H_{16}ClNO_4, indicating the presence of chlorine and nitrogen atoms which contribute to its reactivity and biological interactions.

The mechanism of action for (S)-2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid involves its interaction with specific enzymes or receptors. The benzyloxycarbonyl group can be cleaved under physiological conditions, allowing the active amino group to engage with target proteins. This interaction can modulate the activity of these proteins, leading to various biological effects such as anti-inflammatory or antitumor activities.

Anti-inflammatory Effects

Research indicates that derivatives similar to (S)-2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid have shown promising anti-inflammatory properties. For instance, compounds with similar structures have been evaluated in carrageenan-induced foot edema tests in rats, demonstrating significant reductions in inflammation markers compared to control groups .

Antitumor Activity

Studies have suggested that compounds with the 4-chlorophenyl group exhibit cytotoxic effects against various cancer cell lines. For example, related compounds have shown growth inhibitory concentrations (GI50 values) in breast cancer cell lines such as MCF-7 and SKBR3 . The specific mechanisms by which these compounds exert their antitumor effects may involve apoptosis induction or cell cycle arrest.

Comparative Biological Activity

To better understand the unique properties of (S)-2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
(S)-2-Amino-3-(4-chlorophenyl)propanoic acidNo Cbz protectionHigher reactivity; less stable
(S)-2-(((Methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acidMethoxy instead of benzyloxyAltered reactivity; potential for different biological interactions
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acidFluorine instead of chlorineDifferent electronic properties; potential variation in activity

Case Studies

  • In vitro Studies : A study conducted on the cytotoxic effects of various benzyloxycarbonyl-protected amino acids demonstrated that (S)-2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid significantly inhibited cell proliferation in several cancer cell lines, suggesting its potential as an anticancer agent.
  • Enzyme Interaction Studies : Investigations into the interactions between this compound and specific enzymes revealed that it could act as an inhibitor or modulator, impacting metabolic pathways relevant to disease states such as cancer and inflammation.

Q & A

Q. What are the established synthetic routes for (S)-2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid?

The compound is typically synthesized via condensation reactions involving protected amino acids. For example, intermediates like 4-chlorophenylglycine derivatives are reacted with benzyloxycarbonyl (Cbz) chloride under basic conditions to introduce the protecting group. Post-condensation, acidic hydrolysis removes temporary protecting groups while preserving stereochemistry . Key steps include maintaining anhydrous conditions to avoid side reactions and using chiral resolution techniques to isolate the (S)-enantiomer.

Q. How is the stereochemical configuration of this compound validated?

Chiral high-performance liquid chromatography (HPLC) with a cellulose-based column is commonly used to confirm enantiomeric purity. Absolute configuration is verified via X-ray crystallography of crystalline derivatives or by comparing optical rotation values with literature data. The canonical SMILES and InChIKey provided in crystallographic databases (e.g., ChemBase) are critical for cross-referencing .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR spectroscopy : 1H and 13C NMR confirm structural integrity, with characteristic signals for the benzyloxycarbonyl group (δ 5.1–5.3 ppm for CH2), 4-chlorophenyl protons (δ 7.3–7.5 ppm), and the carboxylic acid (δ 12–13 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 334.08).
  • Melting point : Reported values (e.g., 210–215°C for related analogs) ensure purity .

Q. What are the storage and stability considerations for this compound?

Store at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the Cbz group. Stability studies under varying pH (3–9) and temperature (4–37°C) show degradation above 40°C, necessitating cold storage .

Q. How is this compound utilized in peptide synthesis?

The Cbz group acts as a temporary amine protector, removable via hydrogenolysis. The 4-chlorophenyl moiety enhances lipophilicity, aiding in peptide solubility studies. Protocols involve coupling with activated esters (e.g., HOBt/DIC) in DMF .

Advanced Research Questions

Q. What strategies optimize enantiomeric purity during synthesis?

  • Chiral auxiliaries : Use (S)-tert-leucine derivatives to bias stereochemistry.
  • Asymmetric catalysis : Palladium-catalyzed reactions with chiral ligands (e.g., BINAP) improve enantioselectivity.
  • Dynamic kinetic resolution : Employ enzymes like lipases to resolve racemic mixtures .

Q. How can contradictions in reported spectroscopic data be resolved?

Cross-validate using orthogonal methods:

  • Compare experimental NMR data with computational predictions (DFT calculations).
  • Re-run MS under different ionization modes (ESI vs. MALDI).
  • Consult crystallographic databases for bond-length/angle consistency .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

  • Racemization risk : Elevated temperatures during workup can cause epimerization. Mitigate by using low-temperature crystallization.
  • Solvent choice : Polar aprotic solvents (e.g., THF) minimize side reactions vs. protic solvents.
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress and enantiomeric excess .

Q. How does this compound interact with biological targets in preclinical studies?

Preliminary docking studies suggest affinity for GABA receptors due to structural similarity to baclofen (a GABA-B agonist). In vitro assays (e.g., radioligand binding) quantify inhibition constants (Ki), while MD simulations predict binding modes .

Q. What methodologies assess its stability under physiological conditions?

  • Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C) to model oral bioavailability.
  • Plasma stability assays : Monitor degradation in human plasma via LC-MS over 24 hours.
  • Forced degradation studies : Expose to UV light, peroxides, or acidic/basic conditions to identify degradation pathways .

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